molecular formula C11H8BrNO3 B4698078 4-bromo-2-(2-nitrovinyl)-1-(2-propyn-1-yloxy)benzene

4-bromo-2-(2-nitrovinyl)-1-(2-propyn-1-yloxy)benzene

Cat. No. B4698078
M. Wt: 282.09 g/mol
InChI Key: VUGQFEDOEIUWEG-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(2-nitrovinyl)-1-(2-propyn-1-yloxy)benzene is a chemical compound that is commonly used in scientific research. It is a yellow crystalline powder that is soluble in most organic solvents. This compound is also known as BNVP and has a molecular weight of 326.14 g/mol.

Mechanism of Action

The mechanism of action of BNVP involves the formation of a covalent bond between the thiol group and the vinyl group of the compound. This reaction results in the formation of a highly fluorescent adduct that can be detected using a fluorescence microscope or a spectrofluorometer.
Biochemical and Physiological Effects:
BNVP has been shown to have minimal toxicity and does not affect the biochemical and physiological processes of living organisms. It is therefore considered to be a safe compound for use in scientific research.

Advantages and Limitations for Lab Experiments

One of the main advantages of BNVP is its high selectivity for thiols. This makes it an ideal probe for the detection of thiols in biological samples. However, one of the limitations of BNVP is its low solubility in aqueous solutions. This can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the use of BNVP in scientific research. One area of research is the development of new fluorescent sensors for the detection of reactive oxygen species and other biomolecules. Another area of research is the use of BNVP in the development of new cancer therapies. BNVP has been shown to be highly selective for cancer cells and can be used to deliver drugs directly to these cells. Finally, BNVP can be used in the development of new materials for use in electronics and other industries.
Conclusion:
In conclusion, 4-bromo-2-(2-nitrovinyl)-1-(2-propyn-1-yloxy)benzene is a highly useful compound in scientific research. It has a wide range of applications, including the detection of thiols, the development of new fluorescent sensors, and the delivery of drugs to cancer cells. While there are some limitations to its use, BNVP is a safe and effective compound that will continue to be an important tool in scientific research.

Scientific Research Applications

BNVP is widely used in scientific research as a fluorescent probe for the detection of thiol-containing compounds. It has been shown to be highly selective for thiols and can be used in a variety of biological samples. BNVP has also been used in the development of new fluorescent sensors for the detection of reactive oxygen species and other biomolecules.

properties

IUPAC Name

4-bromo-2-[(E)-2-nitroethenyl]-1-prop-2-ynoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-2-7-16-11-4-3-10(12)8-9(11)5-6-13(14)15/h1,3-6,8H,7H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGQFEDOEIUWEG-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C=C(C=C1)Br)C=C[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC1=C(C=C(C=C1)Br)/C=C/[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-bromo-2-(2-nitrovinyl)-1-(2-propyn-1-yloxy)benzene
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4-bromo-2-(2-nitrovinyl)-1-(2-propyn-1-yloxy)benzene
Reactant of Route 3
4-bromo-2-(2-nitrovinyl)-1-(2-propyn-1-yloxy)benzene
Reactant of Route 4
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